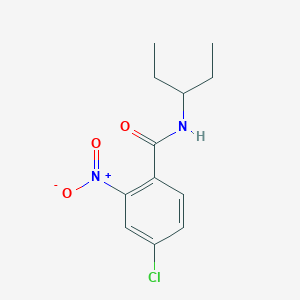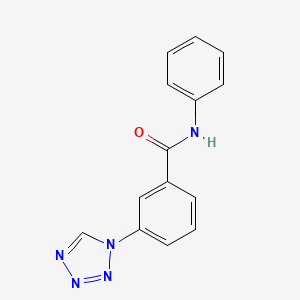
N-phenyl-3-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-phenyl-3-(1H-tetrazol-1-yl)benzamide and its derivatives typically involves the condensation of tetrazole and benzamide functional groups. This process can include various synthetic routes, such as the reaction of substituted phenyl azides with nitriles or the cyclization of hydrazonoyl halides with benzamides under specific conditions. These methods aim to introduce the tetrazole ring to the benzamide scaffold, creating a compound that can be further modified for different applications.
Molecular Structure Analysis
The molecular structure of this compound is characterized by its planarity and the potential for hydrogen bonding, which can significantly influence its biological activity and solubility. The tetrazole ring acts as a hydrogen bond acceptor, while the amide group can serve as both a hydrogen bond donor and acceptor. This combination enhances the compound's ability to interact with biological targets.
Chemical Reactions and Properties
This compound can participate in various chemical reactions, including nucleophilic substitution reactions at the tetrazole ring or amidation reactions at the benzamide moiety. These reactions allow for the introduction of additional functional groups, altering the compound's physical, chemical, and biological properties.
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. The presence of the tetrazole ring and the benzamide group can affect the compound's solubility in different solvents, which is crucial for its application in drug formulation.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are determined by the nature of the tetrazole and benzamide groups. The tetrazole ring is known for its bioisosteric similarity to the carboxylic acid group, offering the potential for the development of bioactive compounds with improved pharmacokinetic profiles.
For detailed insights into the synthesis, molecular structure, and properties of this compound, the following references provide valuable information: (Kumar et al., 2012), (Saeed et al., 2020), (Bin, 2015), and (Zhang et al., 2019).
Zukünftige Richtungen
Future research on “N-phenyl-3-(1H-tetrazol-1-yl)benzamide” could focus on further optimizing the structure and improving the potency . The introduction of a tetrazole moiety at the 3’-position of the phenyl has been found to significantly increase potency, suggesting that further modifications in this area could yield promising results .
Wirkmechanismus
Target of Action
N-phenyl-3-(1H-tetrazol-1-yl)benzamide is a derivative of tetrazole, a five-membered ring compound consisting of four nitrogen and one carbon atom . Tetrazoles have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities Tetrazole derivatives have been found to target mek-1 , a protein kinase involved in the MAPK/ERK pathway, and GPR35 , a G protein-coupled receptor.
Mode of Action
Tetrazole derivatives have been found to inhibit xanthine oxidase (xo), an enzyme involved in purine metabolism . The tetrazole moiety can occupy the Asn768-sub-pocket of XO, with the N-4 atom accepting an H-bond from the Asn768 residue .
Biochemical Pathways
Given its potential inhibition of xanthine oxidase, it may affect the purine degradation pathway, leading to decreased production of uric acid .
Pharmacokinetics
Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of a metabolically stable substitute for the carboxylic acid functional group .
Result of Action
Given its potential inhibition of xanthine oxidase, it may lead to decreased production of uric acid, which could have implications for conditions such as gout .
Biochemische Analyse
Biochemical Properties
N-phenyl-3-(1H-tetrazol-1-yl)benzamide interacts with xanthine oxidase, an enzyme involved in purine metabolism . The tetrazole moiety of the compound serves as a hydrogen bond acceptor, which is crucial for its interaction with the Asn768 residue of xanthine oxidase .
Cellular Effects
The effects of this compound on cells are largely related to its inhibition of xanthine oxidase. By inhibiting this enzyme, the compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with xanthine oxidase. The compound acts as a mixed-type xanthine oxidase inhibitor, binding to the enzyme and preventing it from catalyzing the oxidation of hypoxanthine and xanthine to uric acid .
Temporal Effects in Laboratory Settings
The compound has shown promising results in terms of potency, with a 10-fold gain in potency compared to other xanthine oxidase inhibitors .
Metabolic Pathways
This compound is involved in the metabolic pathway of purine metabolism, where it interacts with the enzyme xanthine oxidase . The compound’s interaction with this enzyme could potentially affect metabolic flux or metabolite levels.
Eigenschaften
IUPAC Name |
N-phenyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(16-12-6-2-1-3-7-12)11-5-4-8-13(9-11)19-10-15-17-18-19/h1-10H,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEJYUMYRQWAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)
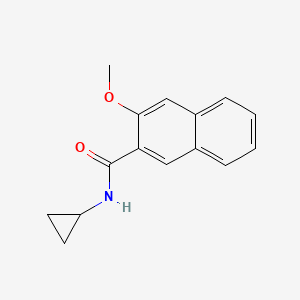
![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)
![4-(dimethylamino)benzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5720873.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)
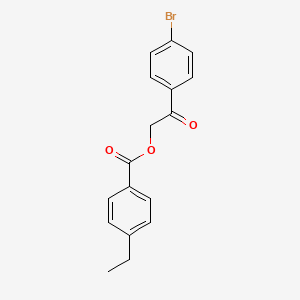
![2-{[(3,5-dichlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5720903.png)
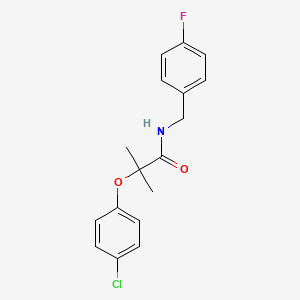
![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
![methyl 4-chloro-3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5720933.png)
